molecular formula C24H21Cl2N5O B11289867 {3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

{3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

Cat. No.: B11289867
M. Wt: 466.4 g/mol
InChI Key: YABYWGDZRNNZRF-UHFFFAOYSA-N
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Description

{3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, chlorobenzyl groups, and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced via nucleophilic substitution reactions, where the triazole ring is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenyl Group: The final step involves the coupling of the triazole derivative with a methylphenyl ketone under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, and thiols can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of {3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone involves its interaction with specific molecular targets. The triazole ring and chlorobenzyl groups may bind to active sites of enzymes or receptors, inhibiting their activity. This can lead to the disruption of biological pathways, resulting in antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone
  • {3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone
  • {3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-ethylphenyl)methanone

Uniqueness

The uniqueness of {3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interaction with molecular targets, differentiating it from similar compounds.

Properties

Molecular Formula

C24H21Cl2N5O

Molecular Weight

466.4 g/mol

IUPAC Name

[3,5-bis[(3-chlorophenyl)methylamino]-1,2,4-triazol-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C24H21Cl2N5O/c1-16-5-2-8-19(11-16)22(32)31-24(28-15-18-7-4-10-21(26)13-18)29-23(30-31)27-14-17-6-3-9-20(25)12-17/h2-13H,14-15H2,1H3,(H2,27,28,29,30)

InChI Key

YABYWGDZRNNZRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=NC(=N2)NCC3=CC(=CC=C3)Cl)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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